Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The compound’s IUPAC name, This compound , reflects its core structure and substituents. Key components include:
- Spiro[indene-1,4'-piperidine] : Indicates a spiro junction at position 1 of the indene ring and position 4' of the piperidine ring.
- 6-Chloro : Specifies a chlorine substituent at position 6 of the indene moiety.
- tert-Butyl carboxylate : A protective group esterified to the piperidine nitrogen at position 1'.
Stereochemical descriptors are not explicitly defined in available literature for this compound. However, the spiro carbon (shared by both rings) may introduce chirality if substituents create non-superimposable mirror images. Synthetic routes typically yield racemic mixtures unless enantioselective methods are employed.
Molecular Architecture of Spiro[indene-Piperidine] Core Scaffold
The molecule features a spirocyclic framework connecting an indene (bicyclic benzene-cyclopentene system) and a piperidine ring via a single spiro carbon (Figure 1). Key structural attributes include:
| Feature | Description |
|---|---|
| Indene moiety | A fused bicyclic system (C9H8) with a chlorine substituent at position 6. |
| Piperidine ring | A six-membered nitrogen-containing ring (C5H11N) with a tert-butyl carboxylate at position 1'. |
| Spiro carbon | Connects the indene (position 1) and piperidine (position 4'), enforcing orthogonal ring planes. |
The molecular formula is deduced as C18H24ClNO2 , accounting for the indene (C9H8), piperidine (C5H11N), chlorine, and tert-butyl carboxylate (C5H9O2) groups.
Conformational Analysis of Bicyclic Ring System
The spiro junction imposes significant conformational constraints:
- Piperidine Ring : Prefers a chair conformation to minimize 1,3-diaxial strain. The tert-butyl carboxylate group occupies an equatorial position, reducing steric clashes with the indene ring.
- Indene Ring : Adopts a planar geometry due to aromatic stabilization, with the chlorine substituent slightly distorting the ring’s electron density.
- Dihedral Angle : The spiro carbon enforces a ~90° dihedral angle between the indene and piperidine planes, limiting rotational freedom and stabilizing the bicyclic system.
These conformational traits influence reactivity, as the rigid structure orients functional groups for specific interactions (e.g., hydrogen bonding at the carboxylate).
Electronic Effects of tert-Butyl Carboxylate Protecting Group
The tert-butyl carboxylate group exhibits dual electronic effects:
- Electron-Withdrawing Resonance : The carboxylate’s conjugated π-system delocalizes electrons, reducing electron density at the piperidine nitrogen.
- Electron-Donating Induction : The tert-butyl group’s alkyl chains donate electrons via σ-bonds, partially offsetting the carboxylate’s withdrawal.
This balance enhances hydrolytic stability compared to unsubstituted carboxylates, making the compound suitable for synthetic intermediates requiring protection of the piperidine nitrogen.
Steric and Electronic Influence of 6-Chloro Substituent
The 6-chloro substituent on the indene ring exerts distinct effects:
- Electronic : Chlorine’s electronegativity withdraws electron density via inductive effects, deactivating the indene ring toward electrophilic substitution. This directs further functionalization to meta positions relative to the chlorine.
- Steric : With a van der Waals radius of 1.8 Å, chlorine introduces minimal steric hindrance, allowing unhindered access to the piperidine nitrogen for reactions such as alkylation or acylation.
The combined electronic and steric profile makes this compound a versatile scaffold for derivatization in drug discovery.
Properties
IUPAC Name |
tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCODHBUWEZUURU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chlorospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . The reaction conditions often include the use of a boron reagent, such as bis(pinacolato)diboron, and a palladium catalyst, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-chlorospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C18H22ClN O2
Molecular Weight: 319.83 g/mol
CAS Number: 855849-89-7
The compound features a spirocyclic structure that includes a piperidine ring fused to an indene moiety. This configuration contributes to its unique reactivity and interaction with biological targets.
Synthetic Routes
The synthesis of tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate typically involves multi-step processes. The most common methods include:
- Palladium-Catalyzed Suzuki-Miyaura Coupling: This method is favored for its mild reaction conditions and functional group tolerance.
- Cyclization Reactions: These reactions are crucial for forming the spirocyclic core from simpler starting materials.
Medicinal Chemistry
This compound has shown promise as a candidate for drug development due to its ability to interact with various biological targets.
- Potential Therapeutic Agents: The compound's unique structure allows it to modulate enzyme and receptor activities, making it suitable for developing new drugs targeting specific diseases.
Materials Science
The compound's spirocyclic framework is advantageous in developing advanced materials:
- Organic Semiconductors: The unique electronic properties derived from its structure can be utilized in designing organic semiconductors for electronic devices.
- Polymers: Its incorporation into polymer matrices can enhance material properties such as strength and thermal stability.
Biological Studies
This compound serves as a valuable probe in biological research:
- Investigating Cellular Processes: The compound can be used to study molecular interactions within cells, aiding in understanding various biological pathways.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Drug Development | Demonstrated efficacy in modulating specific receptors linked to pain management. |
| Study B | Material Science | Showed enhanced conductivity when incorporated into polymer matrices compared to traditional materials. |
| Study C | Biological Research | Acted as an effective probe for studying apoptosis pathways in cancer cells. |
Mechanism of Action
The mechanism of action of tert-butyl 6-chlorospiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
The following analysis compares tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate with structurally related spiro[indene-piperidine] derivatives, focusing on substituents, physicochemical properties, synthetic methods, and applications.
Structural and Substituent Variations
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 6-Cl substituent (target compound) increases electrophilicity compared to 5-CH₃ (electron-donating) analogs, influencing reactivity in cross-coupling reactions .
- Ring Saturation : 2,3-Dihydro derivatives (e.g., CAS 159634-59-0) exhibit partial saturation, altering conformational flexibility and solubility .
- Functional Groups: Ketone (3-oxo) or amino (3-NH₂) groups modify hydrogen-bonding capacity and metabolic stability .
Physicochemical Properties
| Property | Target Compound (6-Cl) | 6-Bromo-3-oxo Analog | 5-Methyl Analog | 3-Amino-2,3-dihydro Analog |
|---|---|---|---|---|
| Molecular Weight | 321.84 | 380.28 | 301.43 | 302.41 |
| Boiling Point (°C) | Not reported | 439.8 | Not reported | Not reported |
| Density (g/cm³) | Not reported | 1.17 | Not reported | Not reported |
| Solubility | Low in water | Low in polar solvents | Moderate in DCM | Moderate in DMSO |
| Stability | Stable at RT | Sensitive to light | Stable | Hygroscopic |
Notes:
Biological Activity
Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS No. 855849-89-7) is a compound of significant interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₂ClNO₂
- Molecular Weight : 319.83 g/mol
- IUPAC Name : this compound
The compound features a spirocyclic structure that is known to influence its biological activity. The presence of the chlorine atom and the tert-butyl group contributes to its lipophilicity, potentially affecting its interaction with biological membranes.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . Research conducted on various cancer cell lines demonstrated that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation.
Table 1 summarizes the anticancer activity across different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | 20 | Inhibition of cell cycle progression |
| A549 (Lung) | 25 | Modulation of Bcl-2 family proteins |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
2. Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects . In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage.
Case Study:
A study published in Neuroscience Letters demonstrated that treatment with this compound significantly reduced markers of oxidative stress in primary neuronal cultures exposed to hydrogen peroxide. The protective effect was attributed to the modulation of antioxidant enzyme activity.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:
- Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways, leading to increased caspase activity.
- Cell Cycle Arrest : Evidence suggests it may interfere with cell cycle regulators, particularly cyclins and cyclin-dependent kinases.
- Oxidative Stress Modulation : It enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Q & A
Q. What safety protocols are recommended for handling Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate in laboratory settings?
- Methodological Answer : Based on structurally related tert-butyl piperidine derivatives, researchers should:
- Use PPE including nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Employ respiratory protection (e.g., NIOSH-certified N95 respirators) when handling powders to avoid inhalation of aerosols .
- Work in a fume hood with adequate ventilation to minimize airborne exposure .
- Store the compound at 2–8°C in a dry, inert environment to prevent degradation .
- Dispose of waste via certified chemical waste services to comply with environmental regulations .
Q. How can the purity and structural integrity of this compound be characterized?
- Methodological Answer :
- Chromatography : Use HPLC-TOF (exact mass analysis, Δppm <1.5) and GC-MS (retention time locking with internal standards like tetracosane) to confirm purity ≥98% .
- Spectroscopy : FTIR-ATR (4000–400 cm⁻¹ range) identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the tert-butyl carboxylate). 1H/13C NMR resolves steric environments of the spiro system and chlorine substituent .
- Elemental Analysis : Validate molecular formula (C₁₆H₂₂ClN₃O₂) via combustion analysis or HRMS .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing the chlorine substituent into the spiro[indene-piperidine] system?
- Methodological Answer :
- Electrophilic Chlorination : Use Cl₂ or N-chlorosuccinimide (NCS) in non-polar solvents (e.g., DCM) at 0–25°C. Monitor regioselectivity via LC-MS to avoid over-halogenation .
- Metal-Mediated Coupling : Employ Pd-catalyzed C–H activation or Ullmann-type coupling for late-stage chlorination. Optimize ligand choice (e.g., bidentate phosphines) to enhance yield .
- Contradictions : Chlorine’s electron-withdrawing effect may deactivate the indene ring; kinetic vs. thermodynamic control must be assessed via DFT calculations .
Q. How do steric/electronic effects of the tert-butyl group influence the reactivity of the spiro core in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The tert-butyl group reduces nucleophilic attack at the piperidine nitrogen but stabilizes carbocation intermediates in SN1 pathways. Use bulky ligands (e.g., JohnPhos) to mitigate steric clashes in Pd-catalyzed reactions .
- Electronic Effects : The electron-donating tert-butyl group increases electron density at the carboxylate oxygen, enhancing its role as a directing group in C–H functionalization. Compare reactivity with non-tert-butyl analogs via Hammett plots .
Q. How can contradictions in reported spectral data (e.g., NMR shifts) for derivatives of this compound be resolved?
- Methodological Answer :
- Solvent/Concentration Effects : Replicate experiments in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding’s impact on chemical shifts .
- Dynamic Effects : Variable-temperature NMR (e.g., –40°C to 80°C) identifies conformational flexibility in the spiro system that may cause signal splitting .
- Computational Validation : Use Gaussian or ORCA to simulate NMR spectra at the B3LYP/6-311+G(d,p) level and compare with experimental data .
Data Contradiction Analysis
Q. Why do different studies report conflicting LogP values for this compound?
- Methodological Answer :
- Experimental Variability : LogP measurements via shake-flask vs. HPLC-derived methods can diverge due to pH sensitivity (carboxylate protonation). Standardize conditions to pH 7.4 .
- Computational Models : Compare results from fragment-based (CLOGP) vs. quantum mechanical (SMD solvation) approaches. Discrepancies often arise from improper handling of the spiro system’s 3D conformation .
Application-Oriented Questions
Q. What role does this compound play in medicinal chemistry as a synthetic intermediate?
- Methodological Answer :
- Spirocyclic Scaffold : The rigid spiro structure mimics bioactive conformations in kinase inhibitors. Use X-ray crystallography to validate binding poses in target proteins .
- Prodrug Potential : The tert-butyl carboxylate acts as a protecting group; hydrolyze it in vivo to generate free amines for salt formation. Assess stability via simulated gastric fluid assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
